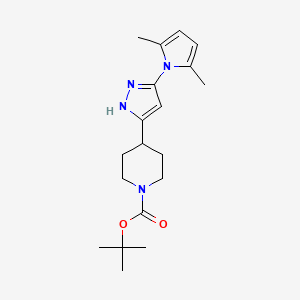

tert-Butyl 4-(5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)piperidine-1-carboxylate

Description

This compound features a piperidine core substituted at the 4-position with a pyrazole ring, which is further modified at the 5-position with a 2,5-dimethylpyrrole group. The tert-butyl carbamate moiety provides steric protection for the piperidine nitrogen, enhancing stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl 4-[3-(2,5-dimethylpyrrol-1-yl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O2/c1-13-6-7-14(2)23(13)17-12-16(20-21-17)15-8-10-22(11-9-15)18(24)25-19(3,4)5/h6-7,12,15H,8-11H2,1-5H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWHERGCXBUGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NNC(=C2)C3CCN(CC3)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyrrole Moiety (2,5-Dimethyl-1H-pyrrole)

Starting materials: Typically, 2,5-dimethylpyrrole can be synthesized via pyrrole synthesis from aldehydes and amines using the Paal–Knorr pyrrole synthesis or from suitable precursors like 2,5-dimethyl-1,4-dicarbonyl compounds.

-

- Paal–Knorr synthesis: Condensation of 2,5-dimethyl-1,4-dicarbonyl compounds with ammonia or primary amines under acidic or basic conditions yields the pyrrole ring.

-

- Cyclization of appropriate α,β-unsaturated carbonyl compounds under acid catalysis.

Note: The pyrrole's functionalization at N-1 is often achieved via standard N-alkylation or acylation reactions to prepare for subsequent coupling steps.

Synthesis of the Pyrazolyl Fragment

-

- The pyrazol ring system can be synthesized via condensation of hydrazines with 1,3-dicarbonyl compounds (e.g., β-ketoesters or β-diketones).

- Reaction conditions: Typically, reflux in ethanol or acetic acid with acid catalysis.

-

- The 3-aryl or heteroaryl-substituted pyrazoles are often prepared by condensation of hydrazines with substituted β-ketoesters , followed by purification.

Functionalization at position 3:

- The pyrazol ring bearing the 1H- or 5-(2,5-dimethylpyrrol-1-yl) substituent is achieved by selective substitution using appropriate hydrazines or via post-synthesis modifications .

Coupling of Pyrrole and Pyrazole

The pyrrole and pyrazole fragments are linked via cross-coupling reactions such as:

-

- Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling.

- Organoboron compounds for boron-involved coupling.

Functionalization of the Piperidine Core

Preparation of the piperidine ring:

- Starting from piperidine derivatives with suitable leaving groups (e.g., iodides or tosylates), the core is functionalized via nucleophilic substitution or coupling reactions.

Introduction of the tert-butyl carbamate (Boc) protecting group:

Coupling with heterocyclic fragments:

- The heterocyclic moieties are attached to the piperidine core via nucleophilic substitution or cross-coupling reactions .

Final Assembly and Purification

- The assembled intermediate undergoes purification through column chromatography or recrystallization.

- Characterization confirms structure via NMR, HRMS, and IR spectroscopy.

Data Table Summarizing Raw Materials and Reaction Conditions

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid.

Scientific Research Applications

tert-Butyl 4-(5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be used in the study of enzyme interactions and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl Derivatives with Varied Pyrazole Substituents

Compound 5m : tert-Butyl (3S)-3-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate

- Key Differences :

- Substituents : 4-methylphenyl group at pyrazole N1, methoxycarbonyl at pyrazole C3.

- Stereochemistry : (3S)-configured piperidine.

- Synthesis : 81% yield via p-tolylhydrazine reaction; purified via column chromatography .

- Optical Activity : [α]D20 = −4.3 (c 0.86, MeOH), indicating enantiomeric purity .

Compound 5n : tert-Butyl (3R)-3-{4-(methoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate

- Key Differences :

- Substituents : 3-Trifluoromethylphenyl at pyrazole N1; (3R)-piperidine configuration.

- Synthesis : 79% yield; [α]D20 = +9.9 (c 1.31, MeOH) .

- Electronic Effects : The electron-withdrawing CF3 group may reduce pyrazole ring electron density compared to the dimethylpyrrole in the target compound.

Compound 7 : tert-Butyl 4-[4-(methoxycarbonyl)-1H-pyrazolyl]piperidine-1-carboxylate

Comparison Table :

Piperidine vs. Piperazine Analogs

Compound from : tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate

- Key Differences :

- Core Structure : Piperazine (two nitrogen atoms) instead of piperidine.

- Substituents : Carbonyl-linked pyrazole with 4-Cl and 4-F phenyl groups.

- Crystallography : Triclinic P1 space group; a = 6.0568 Å, b = 12.0047 Å, c = 16.2615 Å .

- Implications : Piperazine’s additional nitrogen may enhance solubility or hydrogen-bonding capacity compared to the target compound’s piperidine.

Simpler Pyrazole-Piperidine Derivatives

tert-Butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate ()

- Key Differences: No substituents at pyrazole C5; simpler synthesis via Suzuki coupling with phenylboronic acid.

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS 1188264-16-5)

Compounds with Alternative Heterocycles

Compound 20 () : tert-Butyl 4-(5-(2-(3,4-dimethylphenoxy)pyrimidin-4-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)piperidine-1-carboxylate

- Key Differences :

- Imidazole core instead of pyrazole; pyrimidine and fluorophenyl substituents.

- Synthesis: Uses NaH/THF for phenoxide coupling, differing from the target’s likely hydrazine-based routes .

Key Research Findings and Implications

Synthetic Feasibility :

- High-yielding routes (e.g., 79–81% for 5m/5n) suggest that introducing aryl groups at pyrazole N1 is efficient, whereas pyrrole incorporation may require specialized conditions .

- The target’s 2,5-dimethylpyrrole group could enhance π-stacking interactions in biological targets compared to CF3 or methylphenyl groups.

Steric and Electronic Effects :

- The tert-butyl carbamate group universally improves stability across analogs.

- Electron-withdrawing groups (e.g., CF3 in 5n) may reduce pyrazole nucleophilicity, whereas the dimethylpyrrole in the target compound could increase electron density.

Biological Relevance :

- Piperazine derivatives () exhibit structural versatility for drug design, but the target’s piperidine core may offer better membrane permeability .

Biological Activity

The compound tert-Butyl 4-(5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)piperidine-1-carboxylate (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 387.47 g/mol. Its structure features a piperidine ring substituted with a tert-butyl group and a pyrazole moiety that incorporates a dimethylpyrrole unit. The presence of these functional groups is believed to contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that the compound exhibits several biological activities, including:

Case Studies and Research Findings

A series of experiments have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of the target compound:

- Cell Culture Studies : In one study, derivatives of the compound were tested in CHO (Chinese Hamster Ovary) cell cultures. Results indicated that certain derivatives improved cell-specific productivity in monoclonal antibody production by suppressing unwanted cell growth while enhancing metabolic activity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the pyrrole and pyrazole components significantly affect biological activity. For example, specific substitutions on the pyrazole ring were found to enhance anti-tumor efficacy while maintaining low cytotoxicity towards normal cells .

Data Table: Summary of Biological Activities

Q & A

How can the synthesis of this compound be optimized to improve yield and purity?

Classification: Basic Research Question

Methodological Answer:

Optimization should focus on reaction conditions (e.g., temperature, solvent selection) and purification techniques. For example:

- Protecting Group Strategy : The tert-butyl carboxylate group is likely introduced via Boc protection. Use anhydrous conditions and catalysts like DMAP to enhance reaction efficiency .

- Stepwise Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or dichloromethane to isolate high-purity crystals .

- Monitoring Reaction Progress : Use TLC or HPLC to track intermediate formation and minimize side products .

What challenges arise in crystallographic analysis of this compound, and how can they be addressed using SHELX software?

Classification: Advanced Research Question

Methodological Answer:

Common challenges include disorder in the tert-butyl group or pyrrole/pyrazole rings and twinning. Solutions involve:

- Data Collection : Use high-resolution X-ray data (e.g., synchrotron sources) to resolve electron density ambiguities .

- Refinement in SHELXL : Apply restraints for flexible groups (e.g., piperidine ring) and use TWIN commands for twinned crystals. Validate with R-factor convergence and Hirshfeld surface analysis .

- Validation Tools : Cross-check using PLATON or CCDC Mercury to ensure geometric accuracy .

How can structure-activity relationships (SAR) be studied for derivatives of this compound in drug discovery?

Classification: Advanced Research Question

Methodological Answer:

- Synthetic Modifications : Replace the 2,5-dimethylpyrrole moiety with electron-withdrawing/donating groups (e.g., chloro, nitro) and assess bioactivity .

- In Vitro Assays : Test binding affinity to target proteins (e.g., kinases) using fluorescence polarization or SPR. Compare IC50 values against parent compound .

- Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations to predict interactions with active sites .

What analytical techniques are most suitable for characterizing this compound?

Classification: Basic Research Question

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry of the pyrazole and pyrrole rings. Assign peaks via 2D experiments (COSY, HSQC) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .

- Elemental Analysis : Validate C, H, N content against theoretical values .

What safety protocols are critical when handling this compound in the laboratory?

Classification: Basic Research Question

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Emergency Measures : Ensure access to eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) .

- Waste Disposal : Follow institutional guidelines for halogenated/organic waste, as bromine or iodine derivatives may be present .

How can researchers evaluate the prodrug potential of the tert-butyl ester moiety in this compound?

Classification: Advanced Research Question

Methodological Answer:

- Enzymatic Hydrolysis : Incubate with esterases (e.g., porcine liver esterase) and monitor tert-butyl cleavage via LC-MS .

- Pharmacokinetic Profiling : Compare plasma stability and bioavailability in rodent models against non-ester analogs .

- Cellular Uptake Studies : Use fluorescently tagged derivatives to track intracellular release kinetics .

How should contradictory spectral data (e.g., NMR vs. crystallography) be resolved?

Classification: Advanced Research Question

Methodological Answer:

- Cross-Validation : Reconcile NMR solution-state data with solid-state crystallographic results by analyzing temperature-dependent NMR to detect conformational flexibility .

- Dynamic NMR Experiments : Identify rotational barriers in tert-butyl groups or piperidine rings that may cause signal splitting .

- DFT Calculations : Compare computed NMR chemical shifts (Gaussian 09) with experimental data to resolve ambiguities .

What strategies improve solubility for in vivo studies of this compound?

Classification: Basic Research Question

Methodological Answer:

- Salt Formation : React with HCl or sodium salts to generate water-soluble derivatives .

- Co-Solvent Systems : Use PEG 400 or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.